molecular formula C16H15ClN2O3 B11550560 4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol

4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol

Cat. No.: B11550560
M. Wt: 318.75 g/mol
InChI Key: UGFSXXRMVMHOTB-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, two methyl groups, an imino group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol typically involves multiple steps. One common method includes the nitration of 4-chloro-3,5-dimethylphenol to introduce the nitro group. This is followed by the condensation reaction with 3-methylbenzaldehyde in the presence of an acid catalyst to form the imino group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imino group can form covalent bonds with nucleophiles, affecting enzyme activity and cellular processes. The chloro and methyl groups contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the nitro and imino groups.

    3,5-Dimethylphenol: Similar methyl substitution pattern but lacks the chloro, nitro, and imino groups.

    4-Nitrophenol: Contains the nitro group but lacks the chloro, methyl, and imino groups.

Uniqueness

4-Chloro-3,5-dimethyl-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on the phenol ring creates a versatile compound with diverse chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[(3-methylphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C16H15ClN2O3/c1-9-5-4-6-12(7-9)18-8-13-10(2)14(17)11(3)15(16(13)20)19(21)22/h4-8,20H,1-3H3

InChI Key

UGFSXXRMVMHOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C(=C(C(=C2O)[N+](=O)[O-])C)Cl)C

Origin of Product

United States

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